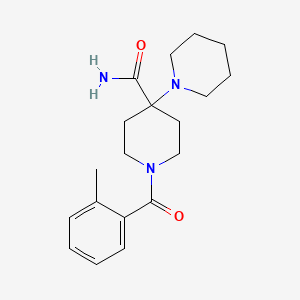

![molecular formula C19H25N3O3 B5543675 4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine" is of interest in the field of organic and medicinal chemistry due to its structural components, which include a piperidine ring, a methoxyphenoxy group, and a pyrazolylbutanoyl moiety. These structural features suggest potential biological activity, making it a candidate for further research in drug discovery and development.

Synthesis Analysis

The synthesis of related compounds involves multi-step synthetic routes starting from basic chemical precursors. For example, a precursor to a related compound was synthesized through a series of reactions including acylation, sulfonation, and substitution, with an overall yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Another synthesis method reported involves a three-step process including nucleophilic aromatic substitution, hydrogenation, and iodination, highlighting the complexity and the need for optimization in the synthesis of such compounds (Fussell, Luan, Peach, & Scotney, 2012).

科学的研究の応用

G Protein-Biased Dopaminergics Discovery

The study by Möller et al. (2017) highlights the development of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, which includes structural motifs similar to "4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine." These compounds exhibit a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential as novel therapeutics for conditions like psychosis. The research presents an advanced understanding of structure-functional selectivity relationships at dopamine D2 receptors, contributing to the design of G protein-biased partial agonists (Möller et al., 2017).

Potential PET Ligands for CB1 Receptors

Kumar et al. (2004) synthesized and evaluated a compound structurally related to "4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine" for its potential as a PET imaging agent for CB1 receptors. The research focused on developing a novel compound with specificity towards CB1 receptors, demonstrating the compound's selective labeling capabilities in human brain sections. This study provides insights into the potential diagnostic applications of such compounds in neuroimaging and the study of neurological conditions (Kumar et al., 2004).

Copper(II) Chloride Adducts with Pyrazole Derivatives

Research by Bonacorso et al. (2003) explored the reaction of trifluoro-4-methoxy-4-aryl-but-3-en-2-ones with 2-pyridylcarboxamidrazone, leading to compounds that include structural elements reminiscent of "4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine." The study delves into the crystal structure and potential anticancer properties of these compounds, providing a foundation for further exploration of their therapeutic applications (Bonacorso et al., 2003).

特性

IUPAC Name |

1-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-pyrazol-1-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-3-16(22-12-6-11-20-22)19(23)21-13-9-15(10-14-21)25-18-8-5-4-7-17(18)24-2/h4-8,11-12,15-16H,3,9-10,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECXPNKQJXCSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(CC1)OC2=CC=CC=C2OC)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)